molecular formula C9H9ClN2O2 B2406542 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344685-56-7

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2406542
CAS No.: 2344685-56-7
M. Wt: 212.63
InChI Key: ZZLLDAMZUZQXJY-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₉H₈ClN₂O₂·HCl (or C₉H₉ClN₂O₃ when hydrated) and a molecular weight of 230.6–230.65 g/mol . It is a hydrochloride salt of the carboxylic acid derivative, enhancing its solubility and stability for pharmaceutical applications. Key properties include:

  • CAS Numbers: 1322749-71-2 (anhydrous) and 2368827-69-2 (hydrate) .
  • Purity: 95–97% .
  • Synthetic Utility: Used as an intermediate in drug discovery, such as in the synthesis of HIV-1 capsid inhibitors (e.g., compound 26 in ) .

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h2-5H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLLDAMZUZQXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes under acidic or basic conditions.

  • Carboxylation: The carboxylic acid group at the 2-position can be introduced through various carboxylation methods, such as the reaction with carbon monoxide in the presence of a suitable catalyst.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace halogen atoms or other leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, halides, strong bases or acids.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, aldehydes.

  • Reduction: Amines, alcohols, hydrocarbons.

  • Substitution: Amides, ethers, esters.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable asset in drug development efforts aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Modulation of TRPM8 Receptors

  • Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, act as modulators of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. This modulation has therapeutic implications for treating inflammatory pain and various cold-related diseases .

Biochemical Research

Enzyme Inhibition Studies

  • The compound plays a crucial role in studies investigating enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets for diseases such as cancer and infectious diseases .

Antimicrobial Activity

  • Case studies highlight the compound's significant antimicrobial properties, particularly against strains responsible for tuberculosis. Its mechanism involves inhibiting key enzymes necessary for bacterial survival and replication .

Food Safety Testing

Detection of Harmful Substances

  • In food safety, 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride is employed to detect harmful substances in food products. This application is vital for ensuring consumer safety and regulatory compliance within the food industry .

Material Science

Development of Advanced Materials

  • The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors. These materials are increasingly important in various industrial applications .

Analytical Chemistry

Standard in Chromatographic Techniques

  • In analytical chemistry, the compound is used as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures, enhancing the reliability of analytical results .

Data Table: Key Applications of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate in drug synthesis targeting neurological disordersEnhances drug efficacy; acts as TRPM8 receptor modulator for pain management
Biochemical ResearchStudies on enzyme inhibition and receptor bindingSignificant antimicrobial activity against tuberculosis strains
Food Safety TestingDetection of harmful substances in food productsContributes to consumer safety and regulatory compliance
Material ScienceDevelopment of advanced materials with improved durabilityUseful in creating resilient polymers and coatings
Analytical ChemistryStandard for chromatographic techniquesAids in accurate quantification of compounds in complex mixtures

Case Studies

Anticancer Efficacy

  • A study evaluating the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives demonstrated that 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride exhibited significant anticancer properties against breast cancer cells (HCC1937), with an IC50 value indicating strong efficacy through apoptosis mechanisms.

Antimicrobial Properties Against Tuberculosis

  • Research highlighted the compound's effectiveness against multidrug-resistant tuberculosis strains, showcasing its potential as a therapeutic agent in treating resistant infections. The minimum inhibitory concentration (MIC) values indicated promising activity against Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism by which 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 8-CH₃, 2-COOH·HCl C₉H₉ClN₂O₃ 230.65 Antiviral (HIV-1 capsid inhibition) ; high solubility due to HCl salt .
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-CH₃, 2-COOH C₉H₆BrN₂O₂ 252.96 Bromine enhances molecular weight; used in Suzuki couplings for antitrypanosomal agents .
6-Methylimidazo[1,2-a]pyridine hydrochloride 6-CH₃ C₈H₉ClN₂ 168.62 Positional isomer; simpler structure with potential sedative properties (cf. Zolpidem analogues) .
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 8-F, 2-CH₃, 6-NH₂·HCl C₈H₁₀ClFN₃ 201.63 Fluorine and amine groups may enhance CNS activity; lacks carboxylic acid .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 8-Cl, 6-CF₃, 2-COOH C₉H₅ClF₃N₂O₂ 272.60 Trifluoromethyl group improves metabolic stability; used in pesticide metabolites .

Critical Analysis of Substituent Effects

  • Methyl vs. Halogen Substituents :
    • Methyl (CH₃) : Enhances lipophilicity and metabolic stability. Position 8 in the target compound avoids steric hindrance during amide bond formation .
    • Bromo/Chloro (Br/Cl) : Increase molecular weight and polarity; bromine facilitates cross-coupling reactions for structural diversification .
  • Carboxylic Acid vs. Amine/Esters: Carboxylic Acid (COOH): Enables salt formation (e.g., hydrochloride) for improved solubility. Critical for hydrogen bonding in drug-receptor interactions .

Biological Activity

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and relevant research findings.

Antimicrobial Properties

Research indicates that derivatives of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant antimicrobial activity. A study highlighted that certain modifications to the compound led to enhanced efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating potency comparable to established treatments like isoniazid .

The mechanism of action primarily involves the inhibition of bacterial growth through interference with essential biological pathways. The presence of specific substituents on the imidazo[1,2-a]pyridine core enhances binding affinity to target receptors involved in bacterial proliferation .

In Vitro Studies

In vitro studies have shown that 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives can inhibit various enzymes and receptors. For instance, one study reported that certain compounds from this class exhibited substantial inhibition of cytochrome P450 enzymes, suggesting potential drug-drug interaction risks in therapeutic applications .

Case Study 1: Anti-Tuberculosis Activity

A series of synthesized derivatives were evaluated for their anti-tuberculosis properties. Compounds modified at the 6-position showed up to three times more activity than isoniazid against resistant strains of tuberculosis. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: TRPM8 Modulation

Imidazo[1,2-a]pyridine compounds have also been investigated for their role as modulators of the TRPM8 receptor. These compounds may provide therapeutic benefits in treating pain syndromes and other conditions influenced by TRPM8 modulation .

Synthetic Routes

The synthesis of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step processes that include cyclization reactions and functional group modifications. The following table summarizes common synthetic routes:

StepReaction TypeKey Reagents
1CyclizationAcetic anhydride, ammonium acetate
2FunctionalizationAlkyl halides, amines
3PurificationColumn chromatography

The compound has a molecular formula of C9H8N2O2 and a molecular weight of approximately 176.17 g/mol. It is characterized by its imidazo[1,2-a]pyridine core structure which contributes to its biological activity.

Pharmaceutical Development

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders and infectious diseases. Its unique chemical properties facilitate the development of novel therapeutic agents with improved efficacy and specificity .

Biochemical Research

The compound is widely utilized in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. This research provides insights into metabolic pathways and identifies potential therapeutic targets for drug development .

Food Safety Testing

In food safety contexts, this compound plays a role in detecting harmful substances within food products, thus ensuring consumer safety and regulatory compliance.

Q & A

Q. What are the recommended synthetic routes for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions starting from 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid with appropriate reagents. For example, amidation reactions using hydroxylamine hydrochloride and dimethylacetamide dimethyl acetal under reflux (110°C for 1 hour) in dioxane and glacial acetic acid have been reported to yield intermediates . Post-reaction, evaporation and treatment with sodium hydroxide are critical for isolating the product. Key factors affecting yield include solvent choice (e.g., dioxane vs. dichloromethane), temperature control, and stoichiometric ratios of reagents like hydroxylamine hydrochloride .

Q. Which analytical methods are most reliable for characterizing this compound?

Characterization relies on a combination of techniques:

  • NMR spectroscopy : 1H-NMR (400 MHz, DMSO-d6) is used to confirm hydrogen environments, such as methyl groups (δ 2.35 ppm) and aromatic protons (δ 7.05–8.35 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., observed m/z 471.97 for a derivative), while APCI+ confirms fragmentation patterns .
  • Melting point analysis : Sharp melting points (e.g., 250–251°C) indicate purity .

Q. How should researchers handle and store this compound to ensure stability?

While direct stability data for this compound is limited, analogous imidazo[1,2-a]pyridine hydrochlorides require storage at 2–8°C in airtight containers under inert atmospheres to prevent hydrolysis or decomposition . Handling in fume hoods with PPE (gloves, lab coats) is advised due to potential irritancy, as inferred from safety protocols for related hydrochlorides .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what methodological challenges arise?

Derivatization at the 3-position (e.g., halogenation) or substitution of the carboxylic acid group (e.g., amidation with 4-chloro-benzyl groups) has been explored to improve pharmacological properties. For example, coupling with 6-methyl-2-oxo-1,2-dihydro-quinolin-3-ylmethyl-amine under EDC/HOBt activation in dichloromethane yielded a derivative with anti-HIV activity . Challenges include regioselectivity control during halogenation and optimizing coupling efficiency without side reactions (e.g., epimerization) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 20% vs. 61% for similar amidation reactions) may stem from differences in activation reagents (HOBt vs. EDC) or solvent polarity . Systematic optimization using design-of-experiment (DoE) approaches, such as varying temperature, catalyst loading, and solvent systems, is recommended to identify robust protocols .

Q. What solid-phase synthesis strategies are applicable for generating imidazo[1,2-a]pyridine derivatives?

Solid-phase methods involve immobilizing 2-aminonicotinate on polymer supports, followed by sequential reactions:

  • Alpha-haloketone treatment to form the imidazo[1,2-a]pyridine core.
  • Halogenation at the 3-position using NCS or NBS.
  • Cleavage from the resin with TFA/water .
    This approach enables high-throughput screening of derivatives but requires rigorous optimization of resin compatibility and reaction kinetics .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

Combine chromatographic (HPLC, TLC) and spectroscopic methods:

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluents) .
  • Elemental analysis : Confirm empirical formulas (e.g., C11H14N4O2 with <0.5% deviation in C/H/N percentages) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
  • Characterization : Cross-validate NMR and HRMS data with computational tools (e.g., ChemDraw predictions) to resolve ambiguities .
  • Advanced derivatives : Explore bioisosteric replacements (e.g., trifluoromethyl groups) to enhance metabolic stability .

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